methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate belongs to a class of compounds with potential significance in medicinal chemistry, particularly in the context of adenosine receptor modulation. A study focused on the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, closely related compounds, revealed that ethyl substitution at specific positions of the imidazoline ring significantly increases affinity for human A3 adenosine receptors. This suggests a framework for designing potent and selective A3 receptor antagonists, potentially useful in therapeutic interventions for conditions like inflammation and cancer (Ozola et al., 2003).
Biological Activity and Novel Syntheses
The exploration of the biological activity of structurally similar compounds, such as imidazol-2-ylidenes, has demonstrated their efficiency as catalysts in various chemical reactions, including transesterification processes. This implies a broader application of these compounds beyond receptor modulation, extending into chemical synthesis and possibly drug formulation processes (Grasa et al., 2003). Additionally, these findings highlight the chemical versatility and potential pharmaceutical utility of the this compound scaffold for drug development.
Antimicrobial Potential
Related research on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has unveiled their antimicrobial properties, suggesting that derivatives of this compound could be potent antibacterial agents. This opens avenues for the development of new antimicrobial drugs, especially in an era of increasing antibiotic resistance (Sharma et al., 2004).
Properties
IUPAC Name |
methyl 2-[6-(4-ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-7-15-8-10-16(11-9-15)25-12(2)13(3)26-17-18(23-21(25)26)24(5)22(30)27(19(17)28)14(4)20(29)31-6/h8-11,14H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCFABSOJYXURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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